molecular formula C21H27N5O5S B12401789 Pde5-IN-4

Pde5-IN-4

Cat. No.: B12401789
M. Wt: 461.5 g/mol
InChI Key: JIABABMNCJOIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde5-IN-4 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action leads to various physiological effects, including vasodilation and smooth muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes include the use of heterocyclic chemistry to build the core structure, followed by functional group modifications to enhance activity and selectivity .

Industrial Production Methods

Industrial production of phosphodiesterase type 5 inhibitors often involves large-scale chemical synthesis using batch or continuous flow processes. These methods are optimized for high yield and purity, employing advanced techniques such as high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Pde5-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pde5-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Pde5-IN-4 exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By blocking this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly important in the treatment of erectile dysfunction and pulmonary hypertension .

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Known for its use in treating erectile dysfunction and pulmonary hypertension.

    Tadalafil: Used for erectile dysfunction, pulmonary hypertension, and benign prostatic hyperplasia.

    Vardenafil: Primarily used for erectile dysfunction

Uniqueness

Pde5-IN-4 is unique in its specific binding affinity and selectivity for phosphodiesterase type 5, which may result in a distinct pharmacokinetic and pharmacodynamic profile compared to other inhibitors. This uniqueness can lead to differences in efficacy, duration of action, and side effect profiles .

Properties

Molecular Formula

C21H27N5O5S

Molecular Weight

461.5 g/mol

IUPAC Name

2-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C21H27N5O5S/c1-4-6-18-22-14(3)19-21(27)23-20(24-26(18)19)16-13-15(7-8-17(16)31-5-2)32(28,29)25-9-11-30-12-10-25/h7-8,13H,4-6,9-12H2,1-3H3,(H,23,24,27)

InChI Key

JIABABMNCJOIBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C

Origin of Product

United States

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